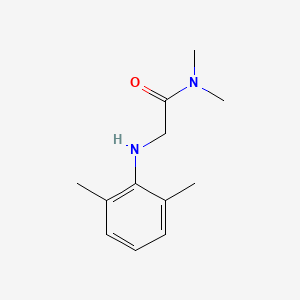
Acetamide, N,N-dimethyl-2-(2,6-xylidino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N,N-dimethyl-2-(2,6-xylidino)- is a chemical compound with the molecular formula C12H18N2O. It is known for its various applications in scientific research and industry due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N-dimethyl-2-(2,6-xylidino)- typically involves the reaction of 2,6-dimethylaniline with acetic anhydride, followed by N,N-dimethylation. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of Acetamide, N,N-dimethyl-2-(2,6-xylidino)- is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N,N-dimethyl-2-(2,6-xylidino)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides and acids.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted amides, amines, and acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Acetamide, N,N-dimethyl-2-(2,6-xylidino)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a reagent in biochemical assays and studies.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Acetamide, N,N-dimethyl-2-(2,6-xylidino)- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(2,6-dimethylphenyl)-2-(ethylamino)-: This compound has similar structural features but different functional groups, leading to distinct chemical properties and applications.
N-(2,6-Dimethylphenyl)acetamide: Another structurally related compound with different reactivity and uses.
Uniqueness
Acetamide, N,N-dimethyl-2-(2,6-xylidino)- is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and versatility in various applications .
Properties
CAS No. |
55882-99-0 |
|---|---|
Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-(2,6-dimethylanilino)-N,N-dimethylacetamide |
InChI |
InChI=1S/C12H18N2O/c1-9-6-5-7-10(2)12(9)13-8-11(15)14(3)4/h5-7,13H,8H2,1-4H3 |
InChI Key |
GITDGRCAOGDHCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NCC(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















